molecular formula C17H17N5O5 B150713 N6-Benzoyladenosine CAS No. 4546-55-8

N6-Benzoyladenosine

Cat. No. B150713
CAS RN: 4546-55-8
M. Wt: 371.3 g/mol
InChI Key: NZDWTKFDAUOODA-CNEMSGBDSA-N
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Description

N6-Benzoyladenosine is a modified nucleoside derivative that has been the subject of various studies due to its potential applications in biological systems and synthetic chemistry. It is a compound where the adenine base of adenosine is modified at the N6 position with a benzoyl group. This modification can significantly alter the properties and functions of the nucleoside, making it an interesting target for research.

Synthesis Analysis

The synthesis of N6-Benzoyladenosine and related derivatives has been explored through various methods. One approach involves the reaction of inosine or 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, leading to the formation of N6-adenosine and N6-2'-deoxyadenosine derivatives in good to excellent yields . Another method includes the benzoylation of adenosine derivatives followed by a series of reactions such as Pfitzner-Moffatt oxidation and Wittig reaction to obtain key intermediates like N6-Benzoyl-2',3'-O-isopropylideneadenosyl-5'-propanal .

Molecular Structure Analysis

The molecular structure of N6-Benzoyladenosine has been characterized using various spectroscopic techniques. For instance, the structure of related compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . Additionally, the tautomeric form of N6-benzoyladenine has been stabilized by intramolecular hydrogen bonding, as observed in cocrystals .

Chemical Reactions Analysis

N6-Benzoyladenosine derivatives exhibit reactivity that allows them to undergo various chemical reactions. For example, O6-(benzotriazol-1-yl)inosine derivatives, which are related to N6-Benzoyladenosine, have been shown to react with a variety of nucleophiles, leading to the synthesis of unusual nucleoside derivatives . Moreover, N6-Benzoyladenosine analogs have been synthesized through direct alkylation and nucleophilic displacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-Benzoyladenosine derivatives are influenced by the N6-benzoyl modification. This modification can affect the nucleoside's base-pairing abilities, thermal stability, and enzymatic interactions. For instance, the introduction of N6-(carbamoylmethyl)-2'-deoxyadenosine, a related derivative, into oligonucleotides led to a decrease in the melting temperatures (Tm) of the oligomers, indicating altered thermal stability . Additionally, the modification can impact the substrate's reactivity towards enzymes, as seen in the prevention of enzymatic phosphodiester hydrolysis when certain adenine residues are replaced by modified derivatives .

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Adenylyl Compounds : N6-Benzoyladenosine derivatives have been used in synthesizing adenylyl compounds, such as trimeric adenylyl adenylates, through methods like the phosphotriester approach (Takaku & Ueda, 1983).
  • Oligonucleotide Synthesis : N6-Benzoyladenosine is used in oligonucleotide synthesis. It is integral in creating protected derivatives of adenosine and cytidine necessary for stepwise oligoribonucleotide synthesis (Neilson & Werstiuk, 1971).
  • Nucleotide Protection : The compound plays a role in protecting nucleotides during the synthesis of oligoribonucleotides and other nucleotide structures. This includes its application in protecting carbohydrate derivatives (Ishido, Nakazaki, & Sakairi, 1977).

Chemical Properties and Reactions

  • Chemical Modification : N6-Benzoyladenosine is involved in chemical reactions like oxidative cyclization, demonstrating a significant effect of the N6-benzoyl group on adenosine's chemical reactivity (Kitade et al., 1992).
  • Conversion into Other Compounds : It can be converted into various derivatives, such as 5'-chloro-5'-deoxy-8-hydroxyadenosines, showcasing the substituent effect of the N6-benzoyl group (Kitade et al., 1991).
  • Stability in Acidic Conditions : Studies have shown that the compound provides stability against depurination when treated with acids, which is crucial in nucleoside chemistry (Sekine, Masuda, & Hata, 1985).

Biological Applications

  • Cytokinin Activity : N6-Benzoyladenosine and its derivatives exhibit cytokinin activity, which is important in plant growth and development (Martin, Fox, & McChesney, 1973).
  • RNA Labeling : The compound has been used in RNA labeling for studying RNA structure and metabolism (Shu et al., 2017).

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWTKFDAUOODA-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471222
Record name N6-Benzoyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyladenosine

CAS RN

4546-55-8
Record name N6-Benzoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-55-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-Benzoyladenosine
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Record name N6-Benzoyladenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
K Shimada, M Sako, K Hirota, Y Maki - Tetrahedron letters, 1987 - Elsevier
Abstract Irradiation of 2′, 3′, 5′-tri-O-acetyl-N 6-benzoyl adenosine derivatives 1 in the presence of an oxidant resulted in a novel type of the oxidative photocyclization leading to 8 …
Number of citations: 15 www.sciencedirect.com
A Földesi, FPR Nilson, C Glemarec, C Gioeli… - Tetrahedron, 1992 - Elsevier
Raney nickel- 2 H 2 O exchange reaction on an epimeric mixture of methyl α/β-D-ribofuranoside [α/β = ∼3:10]1 produced methyl 1 # ,2,3,4 # ,5,5′- 2 H 6 -α/β-ribofuranoside 2 [97 atom …
Number of citations: 40 www.sciencedirect.com
DM Aronoff, C Canetti, CH Serezani, M Luo… - The Journal of …, 2005 - journals.aai.org
… Using cAMP analogs that are highly specific for PKA (N6-benzoyladenosine-3′,5′-cAMP) or Epac-1 (8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cAMP), we found that …
Number of citations: 285 journals.aai.org
AV Kachalova, TS Zatsepin, EA Romanova… - … and Nucleic Acids, 2000 - Taylor & Francis
… N6-benzoyladenosine 2b derivatives using chloroacetic acid allyl ester and bromoacetic acid methyl ester, respectively. We found that alkylation could be achieved using two …
Number of citations: 43 www.tandfonline.com
K Kamaike, H Tsuchiya, K Imai, H Takaku - Tetrahedron, 1986 - Elsevier
… In a similar manner, N6-benzoyladenosine (%I, N4-benzoylcytidine (z), and N2-… N6-Benzoyladenosine (3b) (1.45 g, 3.9 mmol) was treated with SnC12.H20 (0.079 g, - …
Number of citations: 18 www.sciencedirect.com
TP Patel, TA Millican, CC Bose, RC Titmas… - Nucleic acids …, 1982 - academic.oup.com
… This level of depurination is muob higher than that observed for phosphorylated N6-benzoyladenosine residues718,17. The presence of electron withdrawing substituents on the sugar …
Number of citations: 49 academic.oup.com
GM Visser, M Tromp, J Van Westrenen… - Recueil des Travaux …, 1986 - Wiley Online Library
… The mixture was filtered over Celite Hyflo Supercel and concentrated to afford 3'-amino-3'-deoxy-N6-benzoyladenosine. Yield 0.55 g (67%). R, 0.20 (system B, ninhydrine positive). …
Number of citations: 7 onlinelibrary.wiley.com
H Kita, RI Abu-Ghazaleh, GJ Gleich… - Journal of immunology …, 1991 - journals.aai.org
We have investigated the effects of cAMP on Ig-induced human eosinophil activation. Stimulation of human normodense eosinophils with IgG- or secretory IgA (sIgA)-coated Sepharose …
Number of citations: 139 journals.aai.org
J Liu, X Zhao, J Cao, Q Xue, X Feng, X Liu… - Journal of Molecular …, 2011 - Springer
… In the present study, using cAMP analogs that are highly specific for PKA (N6-benzoyladenosine-3,5-cAMP (6-Bnz-cAMP)) and Epac (8-(4-chlorophenylthio)-2-O-methyladenosine-3,5-…
Number of citations: 24 link.springer.com
RM Khomutov, LL Zavalova, VI Syrku, A EIu… - Bioorganicheskaia …, 1983 - europepmc.org
… New analogues of cAMP, namely 2'-phosphate of cAMP and its esters, were obtained by direct phosphorylation of N6-benzoyladenosine 3',5'-cyclic phosphate with 2-cyanoethyl …
Number of citations: 23 europepmc.org

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